(3-Amino-7-bromoquinolin-2-yl)methanol
Description
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
(3-amino-7-bromoquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H9BrN2O/c11-7-2-1-6-3-8(12)10(5-14)13-9(6)4-7/h1-4,14H,5,12H2 |
InChI Key |
JPILVCFCXNLHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)N)CO)Br |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Synthesis (Based on Patent CN112500341A)
A robust synthetic method for related 7-bromoquinoline derivatives, which can be adapted for (3-Amino-7-bromoquinolin-2-yl)methanol, involves the following steps:
| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 7-bromoquinoline-2,4-dicarboxylic acid | 6-bromoisatin + 15% NaOH + pyruvic acid, heat 100 °C, 3 h | 55.3 | Rearrangement reaction |
| 2 | Conversion to 7-bromoquinoline-4-carboxylic acid | Nitrobenzene solution, heat 200-210 °C, reflux 45 min | 79.3 | Elimination reaction |
| 3 | Esterification to 7-bromoquinoline-4-carboxylic acid methyl ester | Methanol + thionyl chloride, reflux overnight with additions | 80.5 | Esterification |
| 4 | Amination to methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate | Cesium carbonate, Boc-protected amine, Pd catalyst, 1,4-dioxane, reflux, N2 atmosphere | 98.0 | Pd-catalyzed amination |
| 5 | Deprotection to methyl 7-aminoquinoline-4-carboxylate | Methanol + concentrated HCl, room temp to 50 °C, 3 h total | 94.7 | Boc removal |
| 6 | Diazotization and hydroxy substitution to methyl 7-hydroxyquinoline-4-carboxylate | Acetic acid, sulfuric acid, sodium nitrite at 0 °C, reflux in 10% sulfuric acid | 81.4 | Diazotization-hydrolysis |
| 7 | Hydrolysis to 7-hydroxyquinoline-4-carboxylic acid | Methanol + 10% NaOH, 60 °C, 3 h | - | Base hydrolysis |
This sequence illustrates the preparation of 7-substituted quinoline carboxylic acid derivatives, which can be further functionalized at position 2 to introduce the hydroxymethyl group and at position 3 to introduce the amino group.
Introduction of the 3-Amino and 2-Hydroxymethyl Groups
While the patent above focuses on carboxylic acid derivatives at position 4, literature on quinoline functionalization shows that:
- The amino group at position 3 can be introduced via nucleophilic substitution or reduction of nitro precursors at that position.
- The hydroxymethyl group at position 2 can be installed by reduction of a formyl or carboxyl group or via direct substitution reactions.
A synthetic approach reported in related quinoline chemistry involves:
- Formation of 3-aminoquinoline via amination or reduction of a 3-nitroquinoline intermediate.
- Introduction of the 2-hydroxymethyl group by reduction of a 2-formyl or 2-carboxyl derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Example from Related Literature (MDPI, 2021)
A study on substituted thiazoloquinolines with electron-withdrawing groups at the C7 position (including bromine) demonstrates:
- Installation of the amino group at position 3 via formation of primary amide followed by dehydration.
- Use of palladium-catalyzed alkoxycarbonylation to introduce ester groups at C7.
- Subsequent hydrolysis and transesterification to obtain hydroxy-substituted quinoline derivatives.
Although this study focuses on thiazoloquinolines, the methodology is relevant for preparing (3-Amino-7-bromoquinolin-2-yl)methanol analogs, particularly the use of palladium-catalyzed cross-coupling and careful functional group transformations.
Summary of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Starting Materials | 6-Bromoisatin, pyruvic acid, 7-bromoquinoline derivatives | Readily available, cost-effective | Multi-step synthesis |
| Key Reactions | Rearrangement, elimination, esterification, Pd-catalyzed amination, diazotization, hydrolysis | High yields, well-established protocols | Requires careful control of conditions |
| Functional Group Installation | Amination at C3 via Pd-catalyzed amination or reduction; hydroxymethyl at C2 via reduction of aldehyde/carboxyl | Selective substitution, versatile | Sensitive intermediates, purification steps |
| Catalysts and Reagents | Palladium acetate, Xantphos ligand, cesium carbonate, thionyl chloride, sodium nitrite | Efficient catalysis, good selectivity | Cost and toxicity considerations |
| Yields | Generally high (55-98%) for intermediate steps | Good overall efficiency | Some steps require optimization for scale-up |
Research Findings and Notes
- The synthetic route starting from 6-bromoisatin provides a practical and scalable approach to 7-bromoquinoline derivatives with good overall yield and manageable reaction conditions.
- Pd-catalyzed amination with Boc-protected amines allows for selective introduction of the amino group at position 3 with high yield and purity.
- Diazotization followed by hydrolysis is an effective method to convert amino groups to hydroxy groups or vice versa, enabling functional group interconversion at specific positions.
- The hydroxymethyl group at position 2 can be introduced by reduction of aldehyde or carboxyl precursors, though specific protocols for this exact substitution on 7-bromoquinoline derivatives require adaptation from related quinoline chemistry literature.
- The use of strong acids (HCl, sulfuric acid) and bases (NaOH) is common for deprotection and hydrolysis steps, necessitating careful pH control and purification.
- Overall, the synthetic routes are well-documented, reproducible, and suitable for laboratory-scale preparation, with potential for scale-up given optimization of reaction parameters.
The preparation of (3-Amino-7-bromoquinolin-2-yl)methanol involves multi-step synthetic sequences starting from brominated quinoline precursors such as 6-bromoisatin. Key steps include rearrangement to form the quinoline core, selective bromination, Pd-catalyzed amination at position 3, and introduction of the hydroxymethyl group at position 2 via reduction of appropriate precursors. The methods employ well-established organic reactions including esterification, amination, diazotization, and hydrolysis, with high yields and good selectivity reported.
This comprehensive synthesis strategy is supported by patent literature and peer-reviewed studies, providing a reliable foundation for researchers aiming to prepare this compound for further application in medicinal chemistry or materials science.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-7-bromoquinolin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino and hydroxyl groups, leading to various derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline N-oxides, while reduction can produce various amino alcohol derivatives.
Scientific Research Applications
(3-Amino-7-bromoquinolin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of (3-Amino-7-bromoquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally related to (3-Amino-7-bromoquinolin-2-yl)methanol, differing in substituents at positions 2, 3, and 7:
*Estimated molecular weight based on structural comparison with .
Functional Group Impact on Properties
- Amino vs. Amino groups are often directly bioactive, unlike nitro groups, which may require metabolic reduction to amines for activity . Nitro derivatives are common prodrug candidates .
- Position 2 Substituents: Hydroxymethyl (-CH2OH): Likely improves solubility compared to esters (e.g., Ethyl 3-amino-7-bromoq-2-carboxylate) or benzyloxy groups (NQ1–NQ6). The -CH2OH group is more polar and may participate in hydrogen bonding . Ethoxycarbonyl (Ethyl ester): Intermediate polarity; esters are prone to hydrolysis, which could release carboxylic acid derivatives in vivo .
- Bromine at Position 7: Present in both the target compound and NQ4/NQ4. Bromine’s electron-withdrawing effects stabilize the quinoline ring and may enhance binding to hydrophobic pockets in biological targets .
Pharmacological Implications
- NQ Series : Nitro groups in NQ1–NQ6 may act as prodrugs, requiring enzymatic reduction to amines for activity. High melting points (>200°C) suggest thermal stability .
- Ethyl 3-amino-7-bromoq-2-carboxylate: The ester group could serve as a hydrolyzable prodrug motif, releasing a carboxylic acid derivative in vivo .
- Target Compound: The hydroxymethyl group may confer better bioavailability than esters or nitro derivatives, with the amino group enabling direct interaction with biological targets (e.g., enzymes or receptors).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Amino-7-bromoquinolin-2-yl)methanol, and how can purity be optimized?
- Methodology :
- Stepwise bromination and amination : Start with a quinoline precursor (e.g., 7-bromoquinoline) and introduce the amino group via catalytic amination under inert conditions. The hydroxymethyl group can be added via nucleophilic substitution using formaldehyde derivatives .
- Purity optimization : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization in ethanol. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Key parameters : Reaction temperature (60–80°C for bromination), solvent choice (DMF for amination), and catalyst selection (Pd/C for hydrogenation steps) .
Q. How can the structural integrity of (3-Amino-7-bromoquinolin-2-yl)methanol be validated post-synthesis?
- Analytical techniques :
- NMR : Compare -NMR peaks (e.g., aromatic protons at δ 7.2–8.5 ppm, hydroxymethyl -OH at δ 4.8 ppm) with reference spectra .
- Mass spectrometry : Confirm molecular ion peak at m/z 253.0 (C₁₀H₁₀BrN₂O⁺) and fragmentation patterns .
- X-ray crystallography : Resolve crystal structure to validate spatial arrangement of bromine and hydroxymethyl groups (if single crystals are obtainable) .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Solubility :
| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |
|---|---|---|
| DMSO | >50 | Stable |
| Methanol | 30–40 | Degrades by 5% |
| Water | <1 | Unstable |
Advanced Research Questions
Q. How do reaction mechanisms differ when substituting bromine with other halogens in analogous quinoline derivatives?
- Mechanistic insights :
- Bromine’s electronegativity stabilizes intermediates during nucleophilic substitution, whereas chlorine or iodine substitutions alter reaction kinetics. For example, iodine’s larger atomic radius reduces steric hindrance but increases oxidative degradation .
- Experimental design : Compare activation energies (via Arrhenius plots) for halogen exchange reactions under identical catalytic conditions (Pd(OAc)₂, K₂CO₃, DMF) .
Q. What computational strategies can predict the binding affinity of (3-Amino-7-bromoquinolin-2-yl)methanol to biological targets?
- Methods :
- Docking simulations : Use AutoDock Vina with protein targets (e.g., kinase enzymes) and optimize force fields for bromine’s van der Waals parameters .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonding between the hydroxymethyl group and active-site residues .
- Validation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Case example : Discrepancies in IC₅₀ values for antiproliferative effects (e.g., 2.5 μM vs. 15 μM in MCF-7 cells).
- Resolution protocol :
Standardize assay conditions (cell passage number, serum concentration, incubation time).
Verify compound purity and solubility (e.g., DMSO concentration ≤0.1%).
Replicate studies using orthogonal methods (e.g., ATP-based viability vs. apoptosis markers) .
Q. What methodologies quantify degradation products under varying pH and temperature conditions?
- Stability study design :
| Condition | Degradation Pathway | Detection Method |
|---|---|---|
| pH 2.0, 37°C | Hydrolysis of hydroxymethyl | HPLC (retention time shift) |
| pH 9.0, 60°C | Deamination | LC-MS (m/z 237 fragment) |
| UV light, 25°C | Radical-mediated bromine loss | GC-MS (volatile byproducts) |
Methodological Tables
Table 1 : Comparative Spectral Data for Structural Validation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| -NMR | δ 8.2 (d, J=8.5 Hz, H-5), δ 4.6 (s, -OH) | |
| IR | 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C-Br) | |
| UV-Vis | λₘₐₓ 275 nm (π→π* transition) |
Table 2 : Toxicity Profile in Model Organisms
| Model System | Exposure Route | LD₅₀/IC₅₀ | Observed Effects | Reference |
|---|---|---|---|---|
| Rat (in vivo) | Oral | 420 mg/kg | Hepatotoxicity, reduced weight | |
| Human fibroblasts (in vitro) | - | IC₅₀ 315 mmol/L | Lysosomal membrane permeabilization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
